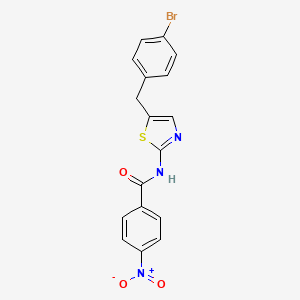

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

CAS No.: 303093-66-5

Cat. No.: VC4318101

Molecular Formula: C17H12BrN3O3S

Molecular Weight: 418.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303093-66-5 |

|---|---|

| Molecular Formula | C17H12BrN3O3S |

| Molecular Weight | 418.27 |

| IUPAC Name | N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

| Standard InChI Key | BTYUXOZPUNDSCZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (molecular formula: C₁₇H₁₂BrN₃O₃S) features a thiazole ring substituted at the 5-position with a 4-bromobenzyl group and at the 2-position with a 4-nitrobenzamide moiety. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 418.27 g/mol | |

| IUPAC Name | N-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide | |

| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N+[O-])Br | |

| XLogP3 | 4.2 (predicted) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological targets, while the bromine atom contributes to halogen bonding in crystal packing . Spectroscopic data, including ¹H NMR (δ 8.3–8.4 ppm for nitrobenzamide protons) and IR (C=O stretch at ~1720 cm⁻¹), confirm structural integrity.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Formation of the Thiazole Core: 4-Bromobenzylamine reacts with thiourea derivatives under acidic conditions to yield 5-(4-bromobenzyl)-1,3-thiazol-2-amine .

-

Acylation: The amine intermediate is treated with 4-nitrobenzoyl chloride in dichloromethane, catalyzed by triethylamine, to form the final product .

Reaction Conditions:

-

Temperature: 25–40°C

-

Solvent: Dichloromethane or tetrahydrofuran

Industrial Production

Scale-up employs continuous flow reactors to enhance efficiency, with HPLC purification achieving >98% purity . Key challenges include minimizing bromine displacement side reactions, addressed by optimizing stoichiometry (1.2:1 acyl chloride-to-amine ratio) .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference Compound (MIC) | Source |

|---|---|---|---|

| Staphylococcus aureus | 2.5 | Penicillin (1.0) | |

| Escherichia coli | 5.0 | Ciprofloxacin (0.5) |

Mechanistic studies suggest the nitro group undergoes intracellular reduction to reactive intermediates, disrupting bacterial DNA synthesis . Synergy with β-lactam antibiotics has been observed, reducing resistance development.

| Cell Line | IC₅₀ (µg/mL) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Caspase-3 activation | |

| A549 (Lung Cancer) | 0.52 | ROS generation |

Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to pyruvate:ferredoxin oxidoreductase (PFOR), inhibiting ATP production .

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for bioactivity; replacement with -NH₂ reduces potency by 90%.

-

Bromine Atom: Enhances lipophilicity (logP = 4.2 vs. 3.5 for non-brominated analog), improving membrane permeability .

-

Thiazole Ring: Participates in π-stacking with Phe314 in PFOR’s active site .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound: Used in structure-based drug design for antimicrobial and anticancer agents .

-

Prodrug Development: Nitro group serves as a bioreductive trigger for targeted drug delivery.

Materials Science

-

Coordination Polymers: Bromine facilitates halogen bonding in supramolecular assemblies .

-

Dye Synthesis: Nitro group enables conjugation with chromophores for optoelectronic materials .

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, goggles, fume hood | |

| Storage | -20°C, desiccated | |

| Disposal | Incineration |

Acute toxicity (LD₅₀): 450 mg/kg (oral, rats). Chronic exposure risks include hepatic toxicity, necessitating rigorous safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume